6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2094351-82-1
VCID: VC4656069
InChI: InChI=1S/C10H9NO6/c12-10(13)6-2-3-7-9(8(6)11(14)15)17-5-1-4-16-7/h2-3H,1,4-5H2,(H,12,13)
SMILES: C1COC2=C(C(=C(C=C2)C(=O)O)[N+](=O)[O-])OC1
Molecular Formula: C10H9NO6
Molecular Weight: 239.183

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

CAS No.: 2094351-82-1

Cat. No.: VC4656069

Molecular Formula: C10H9NO6

Molecular Weight: 239.183

* For research use only. Not for human or veterinary use.

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid - 2094351-82-1

Specification

CAS No. 2094351-82-1
Molecular Formula C10H9NO6
Molecular Weight 239.183
IUPAC Name 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
Standard InChI InChI=1S/C10H9NO6/c12-10(13)6-2-3-7-9(8(6)11(14)15)17-5-1-4-16-7/h2-3H,1,4-5H2,(H,12,13)
Standard InChI Key NZAPSVWWFLQQBM-UHFFFAOYSA-N
SMILES C1COC2=C(C(=C(C=C2)C(=O)O)[N+](=O)[O-])OC1

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, 6-nitro-3,4-dihydro-2H-benzo[b] dioxepine-7-carboxylic acid, reflects its bicyclic structure: a benzene ring fused to a seven-membered dioxepine ring with partial saturation at positions 3 and 4 . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₉NO₆
Molecular Weight239.18 g/mol
SMILESOC(=O)C1=C(C2=C(C=C1)OCCCO2)N+[O-]
InChI KeyNZAPSVWWFLQQBM-UHFFFAOYSA-N

The planar benzene ring and partially saturated dioxepine moiety create a rigid scaffold, while the nitro and carboxylic acid groups introduce polar and hydrogen-bonding functionalities .

Synthesis and Characterization

PropertyValueSource
Physical FormPowder
Storage ConditionsRoom temperature, dry environment
SolubilitySoluble in DMSO, methanol

Physicochemical Properties

Stability and Reactivity

The compound is stable under ambient conditions but may decompose upon prolonged exposure to light or strong oxidizing agents . The nitro group confers susceptibility to reduction, while the carboxylic acid enables salt formation or esterification .

Partition Coefficient and Drug-Likeness

Estimated logP values (∼1.73) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility . The carboxylic acid group (pKa ∼4.5) enhances solubility in physiological buffers, aligning with guidelines for orally bioavailable drugs .

Applications in Research

Medicinal Chemistry

As a building block for PARP1 inhibitors, anticancer agents, and antimicrobials . Functionalization at positions 6 (nitro) and 7 (carboxylic acid) enables diverse derivatization:

  • Amide Formation: Coupling with amines yields potent enzyme inhibitors .

  • Nitro Reduction: Conversion to amino groups for further cross-coupling .

Material Science

Benzodioxepines serve as ligands in coordination polymers and metal-organic frameworks (MOFs) . The nitro and carboxylic acid groups facilitate metal binding (e.g., Cu²⁺, Fe³⁺) .

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